Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-
Description
This compound is a benzoic acid derivative functionalized with a triethoxysilylpropyl carbamoyl group. The triethoxysilyl moiety enables covalent bonding to inorganic surfaces (e.g., silica, metals), making it valuable in materials science for surface modifications, adhesives, or coatings . Its amide linkage provides hydrolytic stability compared to esters or carbamates, while the silicon-based group enhances thermal resistance and hydrophobicity .
Structure
3D Structure
Properties
IUPAC Name |
2-(3-triethoxysilylpropylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6Si/c1-4-22-25(23-5-2,24-6-3)13-9-12-18-16(19)14-10-7-8-11-15(14)17(20)21/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRRQSAFQFFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=CC=C1C(=O)O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476684 | |
| Record name | Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34038-71-6 | |
| Record name | Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]- typically involves the reaction of benzoic acid derivatives with 3-(triethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Benzoic acid derivative and 3-(triethoxysilyl)propylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Catalysts: A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) is often used to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form various oxidized products.
Reduction: The amide linkage can be reduced under specific conditions to yield the corresponding amine.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the triethoxysilyl group under mild conditions.
Major Products Formed:
Oxidation: Oxidized benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted silyl derivatives.
Scientific Research Applications
Chemistry:
Surface Modification: The triethoxysilyl group allows for the attachment of the compound to various surfaces, making it useful for modifying the properties of materials such as glass, metals, and polymers.
Catalysis: The compound can be used as a ligand in catalytic systems, enhancing the efficiency and selectivity of certain reactions.
Biology and Medicine:
Drug Delivery: The compound’s ability to form stable bonds with surfaces makes it a potential candidate for drug delivery systems, where it can be used to functionalize nanoparticles or other carriers.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives, providing enhanced adhesion and durability.
Nanotechnology: Its unique structure makes it suitable for use in nanotechnology applications, including the fabrication of nanocomposites and nanostructured materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]- is largely dependent on its ability to interact with surfaces and other molecules through its triethoxysilyl group. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong covalent bonds, leading to the modification of surface properties.
Molecular Targets and Pathways:
Surface Interaction: The primary molecular target is the surface to which the compound is attached. The formation of siloxane bonds (Si-O-Si) is a key pathway in its mechanism of action.
Functionalization: The amide linkage and benzoic acid moiety can participate in further chemical reactions, allowing for the functionalization of the compound for specific applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. Benzoic Acid, 2-[[[3-[(1-Oxo-3-Phenylpropyl)Amino]Phenyl]Amino]Carbonyl]- ()
- Molecular Formula : C₂₃H₂₁N₃O₃
- Key Features: Replaces the triethoxysilyl group with a phenylpropanoyl-anilino substituent.
- Properties : Increased aromaticity improves UV stability but reduces solubility in polar solvents. The absence of silicon limits surface adhesion capabilities.
- Applications : Likely used in pharmaceuticals due to amide stability and aromatic pharmacophores .
b. Methyl 2-[[3-(4-Methoxyphenyl)-2-Methylpropylidene]Amino]Benzoate ()
- Molecular Formula: C₁₉H₂₁NO₃
- Key Features: Contains a methoxyphenylpropylidene amino group and a methyl ester.
- Properties : The ester group increases volatility and susceptibility to hydrolysis compared to the target compound’s amide.
- Applications: Potential use in fragrances or as synthetic intermediates .
c. 4-((2-(Mercaptomethyl)-1-Oxo-3-Phenylpropyl)Amino)Benzoic Acid ()
- Key Features : Incorporates a mercaptomethyl group.
- Properties : Thiol functionality enables metal chelation or radical scavenging. However, the absence of silicon limits surface modification utility.
- Applications : Possible role in antioxidant formulations or catalysis .
Structural Complexity and Molecular Weight
a. Benzoic Acid,3-[(1R)-1-[[[(6R)-Hexahydro-6-[(2-Methoxyphenyl)Methyl]-3,7-Dioxo-1H-1,4-Diazepin-1-Yl]Carbonyl]Amino]Propyl] ()
- Molecular Formula : C₂₄H₂₇N₃O₆
- Key Features: Diazepinone ring and methoxyphenylmethyl groups.
- Properties : Higher molecular weight (453.49 g/mol) reduces volatility and alters pharmacokinetics.
- Applications : Likely designed for biological activity (e.g., enzyme inhibition) due to heterocyclic motifs .
Reactivity and Stability
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Functional Groups | Key Properties | Applications |
|---|---|---|---|---|
| Target Compound | C₁₅H₂₃NO₆Si | Amide, triethoxysilyl | Hydrolytic stability, surface adhesion | Coatings, adhesives |
| Benzoic Acid (Phenylpropanoyl-anilino variant) | C₂₃H₂₁N₃O₃ | Amide, phenylpropanoyl | High UV stability, low polarity | Pharmaceuticals |
| Methyl Ester (Methoxyphenylpropylidene) | C₁₉H₂₁NO₃ | Ester, methoxyphenyl | Volatile, ester hydrolysis | Fragrances, intermediates |
| Diazepinone Derivative | C₂₄H₂₇N₃O₆ | Diazepinone, methoxyphenylmethyl | High MW, complex structure | Enzyme inhibition, drug candidates |
| Triethoxysilyl Carbamate | C₁₃H₂₅NO₆Si | Carbamate, triethoxysilyl, propargyl | Click chemistry compatibility | Surface functionalization |
Biological Activity
Benzoic acid derivatives have garnered significant attention due to their diverse biological activities. Among these, benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]- (CAS Number: 12060237) is a compound that integrates a benzoic acid moiety with a triethoxysilyl group, potentially enhancing its biological and chemical properties. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and enzyme modulation effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H27NO6Si
- Molecular Weight : 373.56 g/mol
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. A study on the synergistic effects of benzoic acid and its derivatives revealed that compounds like β-resorcylic acid (β-RA) showed significant staphylocidal activity against Staphylococcus aureus and MRSA. Specifically, β-RA combined with capric acid resulted in over 7.3 log reduction of bacteria within five minutes of treatment, demonstrating the potential for these compounds in healthcare applications .
| Compound | Activity | Synergistic Partner | Effectiveness |
|---|---|---|---|
| β-resorcylic acid | Antimicrobial | Capric acid | >7.3 log reduction |
| Benzoic acid | Preservative | - | Moderate effectiveness |
Cytotoxic Effects
In vitro studies have shown that certain benzoic acid derivatives can induce cytotoxic effects in cancer cell lines. For instance, derivatives isolated from Bjerkandera adusta were found to activate proteasomal and autophagy-lysosome pathways in human fibroblasts, suggesting their potential as anticancer agents by promoting protein degradation pathways .
Enzyme Modulation
The enzyme modulation capabilities of benzoic acid derivatives are notable. The compounds have been shown to activate cathepsins B and L significantly, which are crucial for protein degradation processes. For example, one study highlighted that a specific derivative exhibited a 467.3% activation of cathepsins in cell-based assays, indicating a strong potential for therapeutic applications in age-related diseases where proteostasis is compromised .
Study 1: Synergistic Antimicrobial Action
In a study examining the antimicrobial efficacy of benzoic acid derivatives against MRSA, researchers found that the combination of β-RA with capric acid not only enhanced antimicrobial activity but also induced membrane disruption in bacterial cells. This mechanism was critical for achieving high levels of bacterial elimination on artificial skin models, underscoring the potential for these compounds in topical applications .
Study 2: Proteostasis Network Modulation
Another investigation focused on the modulation of proteostasis networks by benzoic acid derivatives derived from Bjerkandera adusta. The study demonstrated that these compounds could significantly enhance both ubiquitin-proteasome and autophagy-lysosome pathways in fibroblasts, suggesting their role as modulators of cellular homeostasis and potential anti-aging agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-?
- Methodological Answer : The compound is synthesized via a multi-step process:
Benzoic acid activation : The carboxyl group of benzoic acid is activated using carbodiimide reagents (e.g., EDC or DCC) to form an active ester intermediate.
Amide coupling : The activated benzoic acid reacts with 3-aminopropyltriethoxysilane (APTES) to form the amide linkage. This step typically occurs in anhydrous solvents (e.g., DMF or THF) under nitrogen to prevent hydrolysis of the triethoxysilyl group .
Purification : Column chromatography or recrystallization is used to isolate the product. Confirmation via TLC and spectroscopic methods (e.g., NMR, FTIR) is critical.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the amide bond (δ ~165 ppm for carbonyl) and triethoxysilyl protons (δ ~1.2 ppm for CH, 3.8 ppm for CH) .
- FTIR : Peaks at ~1700 cm (amide C=O), 1100 cm (Si-O-C), and 3300 cm (N-H stretch) are diagnostic .
- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]) and fragmentation patterns .
Q. What are the solubility and stability considerations for this compound in common solvents?
- Methodological Answer :
- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes in protic solvents (e.g., water, alcohols) due to the triethoxysilyl group. Pre-storage in anhydrous conditions under inert gas is advised .
- Stability : Hydrolysis of the silane group occurs under acidic/basic conditions. Stability studies should include pH-dependent degradation kinetics monitored by HPLC .
Advanced Research Questions
Q. How can this compound be utilized for surface functionalization in hybrid materials?
- Methodological Answer :
- Surface Attachment : The triethoxysilyl group hydrolyzes in mildly acidic aqueous conditions (pH ~4-5) to form reactive silanol (Si-OH), which condenses with hydroxylated surfaces (e.g., SiO, TiO).
- Protocol :
Substrate pretreatment with O plasma or piranha solution to enhance surface -OH density.
Immersion in a 1-5% (w/v) solution of the compound in ethanol/water (95:5) for 12-24 hours.
Rinsing with ethanol to remove physisorbed molecules.
Q. What experimental strategies assess the compound’s stability under thermal and hydrolytic stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (T >200°C typical for silane derivatives).
- Hydrolytic Stability :
- Accelerated Aging : Expose the compound to controlled humidity (e.g., 85% RH at 40°C) and monitor silanol formation via Si NMR or FTIR .
- Kinetic Studies : Use HPLC to track degradation products (e.g., benzoic acid, APTES) under varying pH .
Q. How does this compound interact with polymers or nanoparticles in composite synthesis?
- Methodological Answer :
- Polymer Composites : The compound acts as a coupling agent between inorganic fillers (e.g., silica nanoparticles) and polymers (e.g., epoxy, polyurethane).
- Protocol :
Disperse nanoparticles in a solution of the compound.
Mix with polymer matrix and cure.
Evaluate mechanical properties (tensile strength, modulus) and interfacial adhesion via SEM/EDS .
- Nanoparticle Functionalization : Covalent grafting enhances dispersion in organic matrices, characterized by TEM and dynamic light scattering (DLS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
